(((Chlorométhyl)diméthylsilyl)méthyl)triméthylsilane

Vue d'ensemble

Description

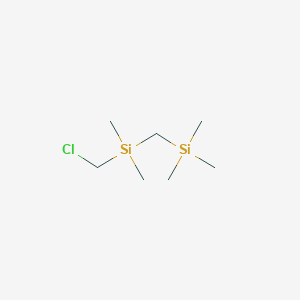

(((Chloromethyl)dimethylsilyl)methyl)trimethylsilane is a useful research compound. Its molecular formula is C7H19ClSi2 and its molecular weight is 194.85 g/mol. The purity is usually 95%.

BenchChem offers high-quality (((Chloromethyl)dimethylsilyl)methyl)trimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (((Chloromethyl)dimethylsilyl)methyl)trimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

(((Chloromethyl)dimethylsilyl)methyl)trimethylsilane has several scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions[][1].

Biology: Employed in the modification of biological molecules for research purposes[][1].

Industry: Utilized in the production of silicone-based materials, coatings, adhesives, and sealants[][1].

Mécanisme D'action

Target of Action

The primary target of (((Chloromethyl)dimethylsilyl)methyl)trimethylsilane is aldehydes or ketones . These organic compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

The compound interacts with its targets (aldehydes or ketones) in the presence of triphenylphosphine . This interaction leads to the synthesis of terminal alkenes , which are unsaturated hydrocarbons and have a carbon-carbon double bond at the end of the carbon chain.

Biochemical Pathways

The affected pathway is the synthesis of terminal alkenes from aldehydes or ketones . Terminal alkenes are significant in organic chemistry as they can undergo various reactions, leading to the formation of a wide range of other organic compounds. The downstream effects include the production of different organic materials, which can be used in various industrial applications.

Result of Action

The primary result of the action of (((Chloromethyl)dimethylsilyl)methyl)trimethylsilane is the formation of terminal alkenes . These compounds are versatile and can be used as building blocks in the synthesis of a wide range of organic compounds.

Action Environment

The action of (((Chloromethyl)dimethylsilyl)methyl)trimethylsilane can be influenced by various environmental factors. For instance, the presence of moisture can affect the stability of the compound . Therefore, it is recommended to store the compound in a dry environment . Additionally, the compound is highly flammable , so it should be kept away from heat sources and open flames .

Méthodes De Préparation

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

(((Chloromethyl)dimethylsilyl)methyl)trimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as alcohols or amines, to form different derivatives[][1].

Reduction Reactions: The compound can be reduced to form silane derivatives[][1].

Oxidation Reactions: Oxidation of the compound can lead to the formation of silanol derivatives[][1].

Common Reagents and Conditions

Common reagents used in the reactions of (((Chloromethyl)dimethylsilyl)methyl)trimethylsilane include:

Triphenylphosphine: Used in the synthesis of terminal alkenes from aldehydes or ketones.

Trimethylsilylmethyl magnesium chloride: Used in Peterson methylenation reactions.

Major Products Formed

The major products formed from the reactions of (((Chloromethyl)dimethylsilyl)methyl)trimethylsilane include:

Silanol Derivatives: Formed through oxidation reactions[][1].

Silane Derivatives: Formed through reduction reactions[][1].

Various Derivatives: Formed through substitution reactions with different nucleophiles[][1].

Comparaison Avec Des Composés Similaires

Similar Compounds

Chloromethyltrimethylsilane: A similar compound with a chloromethyl group attached to a trimethylsilyl group.

Trimethylsilylmethyl chloride: Another related compound with a trimethylsilyl group attached to a methyl chloride group.

Activité Biologique

The compound (((Chloromethyl)dimethylsilyl)methyl)trimethylsilane, often referred to in scientific literature as a silane compound, has garnered attention due to its potential biological activities. Silanes are known for their versatility in organic synthesis, but their biological implications are less explored. This article aims to present a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of (((Chloromethyl)dimethylsilyl)methyl)trimethylsilane can be represented as:

This compound features a chloromethyl group attached to a dimethylsilyl moiety, which is further connected to a trimethylsilane structure. The unique arrangement of silicon and chlorine atoms suggests potential reactivity and interaction with biological systems.

Biological Activity Overview

Research on the biological activity of silane compounds, particularly those with chloromethyl groups, indicates several areas of interest:

- Antimicrobial Activity : Some studies have suggested that similar silane compounds exhibit antimicrobial properties. For instance, compounds with chlorosilane functionalities have shown effectiveness against various bacterial strains.

- Cellular Interaction : Silanes can modify surfaces and influence cell adhesion and proliferation. This property is crucial in biomedical applications such as tissue engineering and drug delivery systems.

- Cytotoxicity : Preliminary studies indicate that certain silanes may exhibit cytotoxic effects on cancer cell lines, although specific data on (((Chloromethyl)dimethylsilyl)methyl)trimethylsilane is limited.

Data Table: Biological Activity Summary

Case Studies

- Antimicrobial Study : A study conducted on silane derivatives demonstrated that compounds with chloromethyl groups showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes.

- Cytotoxicity Assessment : In vitro assays were performed using various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that certain silane compounds inhibited cell proliferation in a dose-dependent manner, suggesting potential for therapeutic applications.

- Surface Modification : Research involving the application of silanes in coating technologies revealed that surfaces treated with chloromethyl-silanes enhanced cellular attachment and growth, making them suitable for biomedical implants.

The biological activity of (((Chloromethyl)dimethylsilyl)methyl)trimethylsilane may involve several mechanisms:

- Reactivity with Biological Molecules : The chloromethyl group can react with nucleophiles in biological systems, potentially leading to modifications in proteins or nucleic acids.

- Surface Chemistry Alteration : The presence of silicon atoms can influence the hydrophobicity or hydrophilicity of surfaces, affecting protein adsorption and cell behavior.

- Release of Active Species : Upon hydrolysis or reaction with moisture, silanes can release reactive species that may interact with cellular components.

Propriétés

IUPAC Name |

chloromethyl-dimethyl-(trimethylsilylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19ClSi2/c1-9(2,3)7-10(4,5)6-8/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZTYASEAQTKBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C[Si](C)(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19ClSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066360 | |

| Record name | Silane, [[(chloromethyl)dimethylsilyl]methyl]trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18306-73-5 | |

| Record name | [[(Chloromethyl)dimethylsilyl]methyl]trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18306-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (((chloromethyl)dimethylsilyl)methyl)trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018306735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, [[(chloromethyl)dimethylsilyl]methyl]trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, [[(chloromethyl)dimethylsilyl]methyl]trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[(chloromethyl)dimethylsilyl]methyl]trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.